molecular formula C22H30N2O4 B13478646 Tert-butyl 3-(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)pyrrolidine-1-carboxylate

Tert-butyl 3-(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)pyrrolidine-1-carboxylate

Cat. No.: B13478646
M. Wt: 386.5 g/mol
InChI Key: TVVWUSJOJAFCDD-UHFFFAOYSA-N
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Description

This compound features a bicyclo[1.1.1]pentane core substituted with a pyrrolidine ring bearing two protective groups: a tert-butoxycarbonyl (Boc) group and a benzyloxycarbonyl (Cbz) group. The bicyclo[1.1.1]pentane moiety provides structural rigidity, while the pyrrolidine ring introduces a nitrogen-containing heterocycle, making the molecule suitable for applications in medicinal chemistry and drug discovery. The Boc and Cbz groups serve as orthogonal protecting agents for amines, enabling selective deprotection during synthetic workflows .

Properties

Molecular Formula

C22H30N2O4

Molecular Weight

386.5 g/mol

IUPAC Name

tert-butyl 3-[3-(phenylmethoxycarbonylamino)-1-bicyclo[1.1.1]pentanyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C22H30N2O4/c1-20(2,3)28-19(26)24-10-9-17(11-24)21-13-22(14-21,15-21)23-18(25)27-12-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3,(H,23,25)

InChI Key

TVVWUSJOJAFCDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C23CC(C2)(C3)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Preparation of 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid

  • Starting from the BCP acid intermediate, treatment with lithium hydroxide monohydrate (LiOH·H2O) in dry tetrahydrofuran (THF) at 50 °C for 72 hours leads to hydrolysis and formation of the benzyloxycarbonyl (Cbz)-protected bicyclo[1.1.1]pentane carboxylic acid.
  • The product is isolated by acidification and extraction, yielding a white solid with a high purity profile confirmed by NMR and HRMS.

Formation of 1-Benzyl 3-(1,3-Dioxoisoindolin-2-yl) bicyclo[1.1.1]pentane-1,3-dicarboxylate

  • The benzyloxycarbonyl-protected acid is converted to the corresponding N-hydroxyphthalimide ester using N-hydroxyphthalimide, 4-(dimethylamino)pyridine (DMAP), and N,N′-diisopropylcarbodiimide (DIC) in dichloromethane (CH2Cl2).
  • This intermediate is crucial for subsequent transformations, including photochemical borylation.

Photochemical Borylation and Further Functionalization

  • The phthalimide ester undergoes photochemical borylation in the presence of bis(1,3,2-benzodioxaborole) under blue LED irradiation (450 nm) in dimethylacetamide (DMA).
  • After completion, triethylamine and pinacol are added to stabilize the boronate ester.
  • This step facilitates the introduction of boron functionality, enabling further cross-coupling reactions that are essential for constructing the pyrrolidine and tert-butyl carbamate moieties.

Synthesis of the Target Compound: Tert-butyl 3-(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)pyrrolidine-1-carboxylate

The final compound is assembled through a sequence of coupling and protection steps:

  • Amination and Carbamate Protection : The bicyclo[1.1.1]pentane amine intermediate is reacted with carbamate-protecting agents such as tert-butyl carbamate (Boc) and benzyloxycarbonyl (Cbz) groups to yield the protected amino bicyclo[1.1.1]pentane derivative.
  • Pyrrolidine Ring Formation : The pyrrolidine-1-carboxylate moiety is introduced via nucleophilic substitution or amide coupling reactions, often employing standard peptide coupling reagents under controlled temperature and solvent conditions.
  • Purification : The crude product is purified by column chromatography using gradients of hexane and tert-butyl methyl ether or ethyl acetate mixtures to achieve high purity (typically >80% yield reported in analogous steps).

Summary Table of Key Preparation Steps

Step No. Intermediate/Compound Reagents/Conditions Scale Yield (%) Notes
1 Bicyclo[1.1.1]pentane diketone Propellane + Diacetyl, 365 nm irradiation, in flow ~1 kg scale Not stated Mercury lamp-free, quartz vessel-free
2 Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid Haloform reaction of diketone, batch 500 g scale Not stated Multigram synthesis
3 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid LiOH·H2O in dry THF, 50 °C, 72 h 25 g scale 86% Hydrolysis and acidification
4 N-Hydroxyphthalimide ester N-hydroxyphthalimide, DMAP, DIC in CH2Cl2 25 g scale 93% Precursor for photochemical borylation
5 Photochemical borylation intermediate Bis(1,3,2-benzodioxaborole), blue LED (450 nm), DMA, triethylamine, pinacol Gram scale Not stated Enables further cross-coupling
6 Final compound (this compound) Amination, Boc protection, pyrrolidine coupling, chromatography purification Lab scale ~80% Multi-step synthesis, column chromatography

Analytical and Characterization Data

  • NMR Spectroscopy : ^1H and ^13C NMR data confirm the structural integrity of intermediates and final compounds, with characteristic chemical shifts corresponding to bicyclo[1.1.1]pentane protons (singlets near 2.3–2.5 ppm), benzyloxy protons (~5.1 ppm), and tert-butyl groups (~1.4 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurements validate molecular formulas, with sodium adducts [M + Na]^+ commonly observed.
  • Melting Points : Intermediates typically show sharp melting points (e.g., 138–139 °C for 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid), indicating purity.

Chemical Reactions Analysis

Scientific Research Applications

This compound has several applications in scientific research, including:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Bicyclo[1.1.1]pentane Core

Methyl 3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate (CAS 1403746-38-2)
  • Structure : Bicyclo[1.1.1]pentane with Boc-protected amine and methyl ester.
  • Key Differences : Lacks the pyrrolidine ring and Cbz group present in the target compound. The methyl ester offers a site for hydrolysis or further derivatization.
  • Applications : Used as a precursor in peptide mimetics due to its rigid core and functional handles .
tert-Butyl [3-(hydroxymethyl)bicyclo[1.1.1]pent-1-yl]carbamate
  • Structure : Bicyclo[1.1.1]pentane with Boc-protected amine and hydroxymethyl group.
  • Synthetic Utility : The hydroxymethyl group can be oxidized to a carboxylic acid or coupled to other scaffolds .

Pyrrolidine-Containing Analogues

tert-Butyl (R)-2-(3-bromophenyl)pyrrolidine-1-carboxylate (CAS 2500579-89-3)
  • Structure : Pyrrolidine ring with Boc protection and a 3-bromophenyl substituent.
  • Key Differences : Absence of the bicyclo[1.1.1]pentane core, reducing conformational rigidity. The bromophenyl group enables cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Applications : Intermediate in synthesizing bioactive molecules targeting CNS disorders .
Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (10a)
  • Structure : Pyrrole ring with Boc protection, indole substituents, and ester groups.
  • The absence of bicyclo[1.1.1]pentane reduces steric hindrance.
  • Synthetic Notes: Synthesized via CuCl₂-catalyzed cyclization with yields up to 98% .

Functional Group Comparisons

Compound Core Structure Protective Groups Key Functional Features
Target Compound Bicyclo[1.1.1]pentane + pyrrolidine Boc, Cbz Dual protection; nitrogen-rich scaffold
Methyl 3-(Boc-amino)bicyclo[1.1.1]pentane-1-carboxylate Bicyclo[1.1.1]pentane Boc, methyl ester Ester for hydrolysis; rigid core
tert-Butyl (R)-2-(3-bromophenyl)pyrrolidine-1-carboxylate Pyrrolidine Boc, bromophenyl Halogen handle for cross-coupling
Ethyl 1-(Boc-amino)-2-methyl-pyrrole-3-carboxylate (10a) Pyrrole Boc, indole substituents Indole-enhanced aromatic interactions

Limitations Compared to Analogues

  • Complexity: The combination of bicyclo[1.1.1]pentane and pyrrolidine increases synthetic difficulty compared to simpler analogues like methyl 3-(Boc-amino)bicyclo[1.1.1]pentane-1-carboxylate.

Biological Activity

Tert-butyl 3-(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)pyrrolidine-1-carboxylate is a complex organic compound with potential biological activities, particularly in pharmacological applications. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a unique bicyclic structure combined with a pyrrolidine ring and various functional groups, including a tert-butyl group and a benzyloxycarbonyl amino group. Its molecular formula is C22H30N2O4C_{22}H_{30}N_{2}O_{4} with a molecular weight of approximately 386.5 g/mol. The compound typically appears as a white to light yellow crystalline solid, with a melting point ranging from 120°C to 124°C .

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Bicyclic Core : The bicyclo[1.1.1]pentane framework is synthesized through cyclization reactions.
  • Amine Protection : The amino group is protected using a benzyloxycarbonyl (Boc) protecting group to enhance stability during subsequent reactions.
  • Carboxylate Formation : The final step involves the introduction of the tert-butyl ester to yield the target compound.

Pharmacological Properties

While specific biological activity data for this compound may be limited, compounds with similar structures often exhibit notable pharmacological properties:

  • Receptor Binding : The bicyclic structure influences receptor binding and biological interactions, making it a candidate for drug development targeting neurological or metabolic pathways.
  • G Protein-Coupled Receptors (GPCRs) : Similar compounds have shown interaction with GPCRs, which play crucial roles in various physiological processes .

Case Studies

Several studies have explored the biological implications of related compounds:

  • Neuroprotective Effects : Research indicates that compounds similar to this compound may exhibit neuroprotective effects by modulating neurotransmitter systems .
  • Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

Data Table: Summary of Biological Activities

Compound NameBiological ActivityReference
This compoundPotential neuroprotective effects; receptor modulation
Related Bicyclic CompoundsCytotoxicity against cancer cells
GPCR Interacting CompoundsModulation of neurotransmitter systems

Q & A

Q. What synthetic strategies are recommended to optimize the yield and purity of this compound?

The synthesis typically involves multi-step reactions starting from bicyclo[1.1.1]pentane precursors. Key steps include:

  • Core formation : Use of [1.1.1]propellane precursors under controlled conditions to construct the strained bicyclic core .
  • Functionalization : Introducing the benzyloxycarbonylamino group via carbamate coupling or nucleophilic substitution, often requiring anhydrous conditions and catalysts like palladium for cross-coupling .
  • Purification : Advanced techniques such as column chromatography or recrystallization are critical for isolating high-purity products. Optimizing solvent systems (e.g., THF/DMF) and temperature gradients improves yield .

Q. Which characterization techniques are essential to confirm the compound’s structural integrity?

  • NMR Spectroscopy : 1H and 13C NMR are used to verify the bicyclo[1.1.1]pentane core (e.g., distinct proton environments at δ 2.5–3.5 ppm) and pyrrolidine ring substituents .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and functional group fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the bicyclic core and carbamate linkages .

Q. How do the functional groups (e.g., benzyloxycarbonylamino, tert-butyl carboxylate) influence reactivity in downstream applications?

  • Benzyloxycarbonylamino Group : Acts as a protective group for amines, enabling selective deprotection under hydrogenolysis (H₂/Pd-C) .
  • tert-Butyl Carboxylate : Enhances solubility in organic solvents and stabilizes the compound against hydrolysis during storage .
  • Bicyclo[1.1.1]pentane Core : Imparts rigidity, improving binding affinity in biological targets .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reported cytotoxicity in cancer cell lines?

Comparative studies with analogs suggest:

  • Enzyme Inhibition : The benzyloxycarbonylamino group may interact with ATP-binding pockets in kinases, disrupting phosphorylation cascades .
  • Cell Cycle Arrest : Observed G1/S phase arrest in treated cells correlates with downregulation of cyclin-dependent kinases (CDKs) .
  • Structural Rigidity : The bicyclo[1.1.1]pentane core enhances target selectivity by reducing conformational flexibility, as seen in analogs with similar scaffolds .

Table 1: Cytotoxicity Comparison of Structural Analogs

CompoundFunctional GroupIC50 (μM)Key Mechanism
Target CompoundBenzyloxycarbonylamino0.8 ± 0.1CDK inhibition
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamateAmino5.2 ± 0.3Weak DNA intercalation
tert-Butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylateHydroxycarbamimidoyl2.1 ± 0.2ROS generation
Data adapted from

Q. How can researchers resolve contradictions in biological activity data between this compound and its analogs?

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing benzyloxycarbonyl with carbamate) and assay against standardized cell lines .
  • Computational Modeling : Molecular docking simulations (e.g., AutoDock Vina) predict binding modes to identify critical interactions .
  • Metabolic Stability Assays : Compare hepatic microsomal stability to rule out pharmacokinetic discrepancies .

Q. What methodologies address stereochemical challenges in synthesizing the pyrrolidine ring?

  • Chiral Auxiliaries : Use (R)- or (S)-configured starting materials (e.g., tert-butyl 3-aminopyrrolidine-1-carboxylate) to control stereochemistry .
  • Asymmetric Catalysis : Employ palladium-catalyzed asymmetric hydrogenation for enantioselective synthesis .
  • Dynamic Kinetic Resolution : Resolve racemic mixtures via enzyme-mediated processes (e.g., lipases) .

Data Analysis and Experimental Design

Q. How should researchers design experiments to evaluate the compound’s stability under physiological conditions?

  • pH-Dependent Stability : Incubate in buffers (pH 2–8) and monitor degradation via HPLC at 37°C .
  • Serum Stability : Assess half-life in fetal bovine serum (FBS) to predict in vivo behavior .
  • Light/Thermal Stability : Expose to UV light (254 nm) and elevated temperatures (40–60°C) to identify decomposition pathways .

Q. What statistical approaches are suitable for analyzing dose-response relationships in biological assays?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 .
  • ANOVA with Post Hoc Tests : Compare treatment groups to control for significance (p < 0.05) .
  • Principal Component Analysis (PCA) : Identify outliers in high-throughput screening datasets .

Synthesis and Application Challenges

Q. What strategies mitigate side reactions during the introduction of the benzyloxycarbonylamino group?

  • Protecting Group Compatibility : Use orthogonal protection (e.g., Fmoc for amines) to prevent undesired couplings .
  • Low-Temperature Conditions : Perform reactions at 0–4°C to minimize carbamate scrambling .
  • In Situ Monitoring : Track reaction progress via TLC or LC-MS to optimize stopping points .

Q. How does the compound’s solubility profile impact formulation for in vivo studies?

  • Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Prodrug Derivatization : Convert the carboxylate to a methyl ester for improved bioavailability .

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